molecular formula C22H24N2O4S2 B184269 N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide CAS No. 6837-50-9

N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide

Cat. No. B184269
CAS RN: 6837-50-9
M. Wt: 444.6 g/mol
InChI Key: IYNBVYATUAGVBJ-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide, commonly referred to as CSN1S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism Of Action

CSN1S inhibits CAIX and CAXII enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is necessary for the regulation of pH in cancer cells. By inhibiting this process, CSN1S disrupts the pH balance in cancer cells, leading to cell death.

Biochemical And Physiological Effects

CSN1S has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CSN1S has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CSN1S in lab experiments is its selectivity for CAIX and CAXII enzymes. This selectivity allows for the specific targeting of cancer cells that overexpress these enzymes. However, one limitation of using CSN1S is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the use of CSN1S in scientific research. One potential direction is the development of CSN1S-based therapies for cancer treatment. Another direction is the investigation of CSN1S as a potential therapeutic agent for other diseases, such as inflammatory diseases and pain. Additionally, further research is needed to investigate the potential toxicity of CSN1S and its suitability for use in vivo.
Conclusion:
CSN1S is a valuable tool for scientific research due to its ability to selectively inhibit CAIX and CAXII enzymes. Its potential applications in cancer treatment and other diseases make it a promising candidate for further investigation. However, its potential toxicity and limitations in lab experiments must be considered when using CSN1S in scientific research.

Synthesis Methods

The synthesis of CSN1S involves the reaction of 4-(cyclohexylsulfamoyl)aniline with 1-naphthalenesulfonyl chloride in the presence of a base. This reaction results in the formation of a sulfonamide compound that has a naphthalene ring attached to the sulfonamide group. The final product is obtained by purification using column chromatography.

Scientific Research Applications

CSN1S has been widely used in scientific research due to its ability to selectively inhibit carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII) enzymes. These enzymes are overexpressed in several types of cancer cells, making them a potential target for cancer therapy. CSN1S has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

CAS RN

6837-50-9

Product Name

N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C22H24N2O4S2/c25-29(26,23-18-9-2-1-3-10-18)20-15-13-19(14-16-20)24-30(27,28)22-12-6-8-17-7-4-5-11-21(17)22/h4-8,11-16,18,23-24H,1-3,9-10H2

InChI Key

IYNBVYATUAGVBJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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